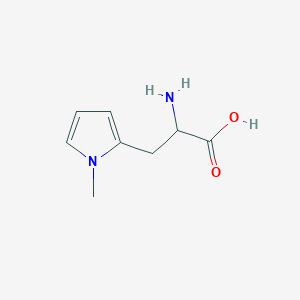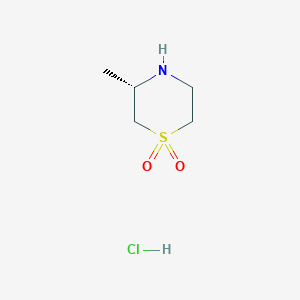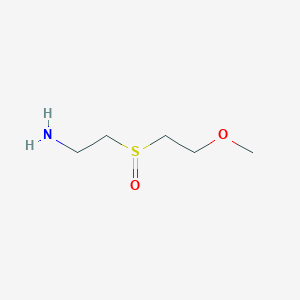
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: 4-Bromo-3-chlorophenylboronic acid , is a chemical compound with the molecular formula C6H5BBrClO2. It belongs to the class of boronic acids and is commonly used in research and development (R&D) activities .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 4-Bromo-3-chlorophenylboronic acid involves the following steps:
Bromination and Chlorination: Starting with 3-chlorophenylboronic acid, bromination and chlorination reactions are carried out to introduce the bromine and chlorine substituents.
Oxidation: The resulting intermediate undergoes oxidation to form the final compound.
Bromination and Chlorination: These halogenation reactions typically occur under acidic conditions using bromine and chlorine sources.
Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide (HO) or other suitable oxidizing agents.
Industrial Production Methods:: Industrial-scale production of 4-Bromo-3-chlorophenylboronic acid involves optimization of the synthetic steps, purification, and quality control to ensure high purity and yield.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: The compound can undergo substitution reactions, where the bromine or chlorine atom is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Suzuki-Miyaura Reaction: Involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (e.g., DMF or toluene).
Halogenation Reactions: Bromine or chlorine sources (e.g., N-bromosuccinimide or N-chlorosuccinimide) under acidic conditions.
Major Products:: The major products formed depend on the specific reaction conditions and the substituents introduced during synthesis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: 4-Bromo-3-chlorophenylboronic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of functional materials and catalysts.
Wirkmechanismus
The exact mechanism by which 4-Bromo-3-chlorophenylboronic acid exerts its effects depends on its specific application. It may interact with enzymes, receptors, or other biological targets.
Vergleich Mit ähnlichen Verbindungen
While 4-Bromo-3-chlorophenylboronic acid is unique due to its specific halogen substituents, similar compounds include other boronic acids and halogenated derivatives.
Eigenschaften
Molekularformel |
C9H6BrClO3 |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
OHGDUEDGJAFDFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
